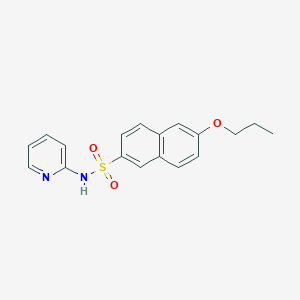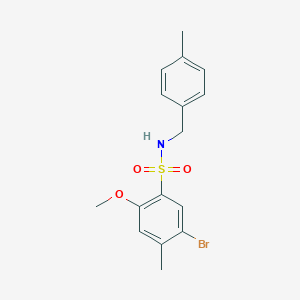
N-(2-furylmethyl)-2,3,4,5-tetramethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-furylmethyl)-2,3,4,5-tetramethylbenzenesulfonamide, also known as FTS, is a sulfonamide compound that has been synthesized for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been studied extensively. In
Mecanismo De Acción
The mechanism of action of N-(2-furylmethyl)-2,3,4,5-tetramethylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of several signaling pathways that are involved in cell growth and survival. N-(2-furylmethyl)-2,3,4,5-tetramethylbenzenesulfonamide has been shown to inhibit the activation of STAT3, a transcription factor that is involved in cell proliferation and survival. In addition, N-(2-furylmethyl)-2,3,4,5-tetramethylbenzenesulfonamide has been shown to inhibit the activation of NF-κB, a transcription factor that is involved in inflammation and cell survival.
Biochemical and Physiological Effects
N-(2-furylmethyl)-2,3,4,5-tetramethylbenzenesulfonamide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. N-(2-furylmethyl)-2,3,4,5-tetramethylbenzenesulfonamide has also been found to have neuroprotective effects and has been shown to improve cognitive function in animal models of neurodegenerative diseases. In addition, N-(2-furylmethyl)-2,3,4,5-tetramethylbenzenesulfonamide has been shown to modulate the immune system and has been studied for its potential use in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-furylmethyl)-2,3,4,5-tetramethylbenzenesulfonamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. In addition, N-(2-furylmethyl)-2,3,4,5-tetramethylbenzenesulfonamide has been shown to have a variety of applications in different fields of research, making it a versatile compound. However, one of the limitations of using N-(2-furylmethyl)-2,3,4,5-tetramethylbenzenesulfonamide is that it can be difficult to synthesize and purify, which can make it expensive and time-consuming to use in experiments.
Direcciones Futuras
There are several potential future directions for research involving N-(2-furylmethyl)-2,3,4,5-tetramethylbenzenesulfonamide. One area of research could be the development of more efficient synthesis methods for N-(2-furylmethyl)-2,3,4,5-tetramethylbenzenesulfonamide, which could make it more accessible for use in experiments. Another area of research could be the development of N-(2-furylmethyl)-2,3,4,5-tetramethylbenzenesulfonamide analogs that have improved efficacy and fewer side effects. In addition, N-(2-furylmethyl)-2,3,4,5-tetramethylbenzenesulfonamide could be studied further for its potential use in combination therapies for cancer and other diseases. Finally, N-(2-furylmethyl)-2,3,4,5-tetramethylbenzenesulfonamide could be studied for its potential use in the treatment of viral infections, as it has been shown to inhibit the replication of certain viruses.
Métodos De Síntesis
N-(2-furylmethyl)-2,3,4,5-tetramethylbenzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 2-furylmethylamine with 2,3,4,5-tetramethylbenzenesulfonyl chloride. The resulting product is then purified through recrystallization to obtain N-(2-furylmethyl)-2,3,4,5-tetramethylbenzenesulfonamide in its pure form.
Aplicaciones Científicas De Investigación
N-(2-furylmethyl)-2,3,4,5-tetramethylbenzenesulfonamide has been studied extensively for its potential use in scientific research. It has been found to have a variety of applications in the fields of cancer research, neuroscience, and immunology. N-(2-furylmethyl)-2,3,4,5-tetramethylbenzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. In addition, N-(2-furylmethyl)-2,3,4,5-tetramethylbenzenesulfonamide has been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(2-furylmethyl)-2,3,4,5-tetramethylbenzenesulfonamide has also been shown to modulate the immune system and has been studied for its potential use in the treatment of autoimmune diseases.
Propiedades
Fórmula molecular |
C15H19NO3S |
|---|---|
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
N-(furan-2-ylmethyl)-2,3,4,5-tetramethylbenzenesulfonamide |
InChI |
InChI=1S/C15H19NO3S/c1-10-8-15(13(4)12(3)11(10)2)20(17,18)16-9-14-6-5-7-19-14/h5-8,16H,9H2,1-4H3 |
Clave InChI |
SKLLYVNCZPGLCX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)C)C)S(=O)(=O)NCC2=CC=CO2 |
SMILES canónico |
CC1=CC(=C(C(=C1C)C)C)S(=O)(=O)NCC2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4,5-dimethyl-2-propoxyphenyl)sulfonyl]piperazine](/img/structure/B275297.png)
![2-[(6-Propoxynaphthalen-2-yl)sulfonylamino]benzoic acid](/img/structure/B275306.png)






![2,4-dichloro-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B275342.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-chloro-3-propoxybenzene-1-sulfonamide](/img/structure/B275343.png)


